NGI-1

Descripción general

Descripción

Métodos De Preparación

La síntesis de NGI 1 implica varios pasos, comenzando con la preparación de la estructura central de aminobenzamida-sulfonamida. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de aminobenzamida: Esto implica la reacción de una amina apropiada con un derivado de cloruro de benzoílo bajo condiciones controladas.

Formación de sulfonamida: El intermedio de aminobenzamida se hace reaccionar entonces con un cloruro de sulfonilo para formar el grupo sulfonamida.

Modificaciones finales: Se pueden introducir grupos funcionales adicionales para mejorar las propiedades del compuesto.

Análisis De Reacciones Químicas

NGI 1 experimenta varios tipos de reacciones químicas, principalmente involucrando sus grupos funcionales:

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente involucrando el grupo sulfonamida.

Reacciones de sustitución: El anillo aromático en NGI 1 puede participar en reacciones de sustitución electrófila y nucleófila.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios ácidos y bases para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

NGI-1 is a cell-permeable small-molecule inhibitor of N-linked glycosylation that has attracted attention for its potential in cancer treatment . this compound directly targets and blocks the function of oligosaccharyltransferase (OST) catalytic subunits STT3A and STT3B in the endoplasmic reticulum (ER) . It has low cytotoxicity because it does not cause complete inhibition of glycosylation, unlike traditional glycosylation inhibitors like tunicamycin .

Scientific Research Applications

Inhibition of Glycosylation: this compound regulates protein glycosylation, impacting a wide range of biological processes and providing insights into its antitumor mechanism .

Cancer Treatment Potential:

- This compound can selectively inhibit the proliferation of epidermal growth factor receptor (EGFR)-dependent cell lines by impairing EGFR glycosylation and cell surface localization .

- It can sensitize multiple models of neoplasms to chemotherapy or radiation, potentially overcoming the limitations of conventional strategies .

- This compound decreases the glycosylation of EGFR and other receptor tyrosine kinases (RTKs), inhibiting their translocation to the plasma membrane, blocking downstream signaling, and inducing senescence in EGFR-driven lung cancer models .

- It inhibits the glycosylation and activity of numerous RTKs in glioblastoma (GBM) cell line models, inducing cell-cycle arrest, radiosensitizing cells, and slowing tumor growth in a subset of GBM models .

- This compound enhances the radiosensitivity and cytotoxic effects of chemotherapy in glioma cells with elevated ErbB family activation .

- Animal studies have shown that this compound nanoparticles significantly delay tumor growth in tyrosine kinase inhibitor (TKI)-resistant HCC827 and H1975 xenografts .

Mechanism of Action: this compound inhibits the oligosaccharyltransferase enzyme complex, which catalyzes the transfer of mature glycans to nascent peptides in the endoplasmic reticulum at a NXT/S consensus sequence that guides protein transport to the plasma membrane .

Impact on RTK Signaling: this compound reduces glycosylation, protein levels, and activation of most RTKs . Its radiosensitization is associated with increases in both DNA damage and G1 cell cycle arrest .

Antiviral Applications: this compound can serve as a broad-spectrum anti-coronavirus drug . It can decrease the N-glycosylation of SARS-CoV-2 spike protein .

Mecanismo De Acción

NGI 1 ejerce sus efectos uniéndose a las subunidades catalíticas de la oligosacariltransferasa, específicamente STT3A y STT3B. Esta unión inhibe la actividad de la enzima, previniendo la transferencia de oligosacáridos a las proteínas nacientes. Esta inhibición interrumpe el proceso de glicosilación, lo que lleva a varios efectos celulares como la inducción de la autofagia y la inhibición de la replicación viral .

Comparación Con Compuestos Similares

NGI 1 es único en su doble inhibición de ambas subunidades STT3A y STT3B de la oligosacariltransferasa. Compuestos similares incluyen:

Kifunensina: Un inhibidor de la mannosidasa I, otra enzima involucrada en la glicosilación, pero no se dirige a la oligosacariltransferasa.

La especificidad de NGI 1 para la oligosacariltransferasa y su menor toxicidad lo convierten en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

NGI-1 is a small molecule that has emerged as a significant player in the field of biochemical research, particularly due to its role as an inhibitor of N-linked glycosylation. This compound specifically targets the oligosaccharyltransferase (OST) complex, which is essential for the glycosylation of proteins in the endoplasmic reticulum. The following sections delve into the biological activity of this compound, including its mechanisms, effects on various biological processes, and potential therapeutic applications.

This compound selectively inhibits the catalytic subunits of the OST complex, specifically STT3A and STT3B. Unlike traditional glycosylation inhibitors such as tunicamycin, which completely abolish glycosylation and exhibit high cytotoxicity, this compound allows for a more nuanced modulation of glycosylation processes without inducing significant cellular toxicity .

Key Mechanisms:

- Inhibition of Glycosylation: this compound shows a dose-dependent inhibition of N-linked glycosylation, significantly reducing the production of both free glycans and N-glycans .

- Impact on Protein Trafficking: The treatment with this compound alters the localization and trafficking of specific glycoproteins, such as integrins, without blocking their transport entirely through the secretory pathway .

- Antiviral Activity: Beyond its role in glycosylation inhibition, this compound exhibits antiviral properties against flaviviruses (e.g., dengue and Zika viruses) by blocking viral RNA synthesis independently of its glycosylation inhibition capabilities .

Biological Effects

The biological effects of this compound extend across various cellular processes and conditions:

1. Cancer Research

This compound has garnered attention for its potential applications in oncologic therapies. Studies indicate that it can enhance radiosensitivity in malignant gliomas by downregulating receptor tyrosine kinases (RTKs) and reducing their activation levels . The combination of this compound with fractionated radiotherapy has shown significant tumor growth reduction in glioma xenografts.

2. Glycoproteomic Analysis

Research utilizing bioorthogonal non-canonical amino-acid tagging (BONCAT) has demonstrated that this compound affects a wide range of biological processes by regulating protein glycosylation. This analysis identified differentially expressed proteins linked to various cellular functions when exposed to this compound treatment .

3. Antiviral Properties

This compound's antiviral efficacy was evaluated in several studies where it demonstrated potent activity against multiple serotypes of dengue virus and Zika virus. It effectively reduced viral replication in various cell types without relying solely on the inhibition of OST's glycosylation function .

Case Studies and Research Findings

The following table summarizes key findings from research studies on this compound:

Propiedades

IUPAC Name |

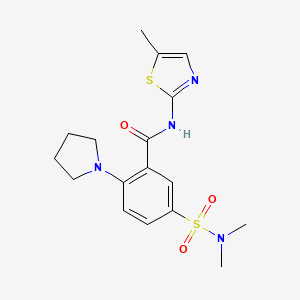

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGRLIYJGBKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322912 | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790702-57-7 | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is NGI-1, and what is its primary molecular target?

A1: this compound is a small-molecule inhibitor of the OST complex, specifically targeting the STT3A and STT3B catalytic subunits. [, , , , , ]

Q2: How does this compound interact with the OST complex to exert its effects?

A2: this compound binds to the OST complex and disrupts N-linked glycosylation, a critical post-translational modification process for many proteins, including receptor tyrosine kinases (RTKs). [, , , ]

Q3: What are the downstream effects of this compound-mediated OST inhibition?

A3: this compound-mediated OST inhibition leads to several downstream effects, including:

- Reduced glycosylation, protein levels, and activation of RTKs. []

- Enhanced radiosensitivity and chemotherapy-induced cytotoxicity in cancer cells with elevated RTK activation. []

- Increased DNA damage and G1 cell-cycle arrest. []

- Disrupted EGFR trafficking to the cell surface and reduced downstream signaling through MAPK and AKT pathways. []

- Induction of a senescence-like phenotype in EGFR-addicted non-small cell lung cancer (NSCLC) cells. []

- Reduced cell proliferation, migration, and invasion in glioblastoma cells. []

- Disrupted processing and surface localization of receptor tyrosine kinases, such as the insulin receptor and insulin-like growth factor 1 receptor (IGF-1R). []

Q4: Does this compound affect the glycosylation of all proteins equally?

A5: No, this compound's effects on glycosylation are not uniform across all proteins. For instance, in LASV, this compound preferentially disrupts the glycosylation of viral glycoproteins, highlighting a potential for targeted therapeutic application. [] Research in breast cancer models also revealed that this compound specifically impacts the glycosylation of B7-H4, leading to its degradation and enhancing antitumor immunity. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided text doesn't explicitly state the molecular formula and weight of this compound, it does provide the compound's IUPAC name: 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. This information can be used to determine the molecular formula (C17H22N6O3S2) and molecular weight (422.54 g/mol).

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: The provided research excerpts do not delve into the spectroscopic characterization of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: Details regarding the stability of this compound under various conditions are not explicitly discussed in the provided research summaries.

Q8: What in vitro models have been used to study the efficacy of this compound?

A8: Several in vitro models have been employed to study this compound, including:

- EGFR-mutant NSCLC cell lines (PC9, HCC827, H3255) []

- Glioblastoma cell lines (D54, SKMG3, U251, T98G, 42-MG) and patient-derived cell lines (GBM6, GBM26, GBM76) []

- Human embryonic kidney 293 (HEK293) cell lines with knockouts of specific OST subunits. []

Q9: What in vivo models have been used to evaluate this compound's therapeutic potential?

A9: Research demonstrates the use of this compound in xenograft models:

- Glioblastoma xenografts treated with this compound nanoparticles in combination with radiotherapy showed significantly reduced tumor growth compared to controls. []

- This compound nanoparticles demonstrated significant tumor growth delay in TKI-resistant HCC827 and H1975 xenografts. []

Q10: Are there any known mechanisms of resistance to this compound?

A10: The provided research summaries do not mention specific mechanisms of resistance to this compound.

Q11: What is the safety profile of this compound, and what are the potential long-term effects?

A13: While the research indicates that this compound exhibits low cellular toxicity, [] specific details on its overall safety profile, adverse effects, and potential long-term effects are not provided within the given text.

Q12: What are the potential applications of this compound in drug discovery and development?

A12: this compound holds promise as a potential therapeutic agent for various diseases, including:

- Cancer: this compound's ability to inhibit RTK signaling and enhance radiosensitivity makes it a potential candidate for treating cancers driven by these pathways, such as glioblastoma and NSCLC. [, , , ]

- Viral infections: Research suggests that this compound can inhibit viral replication by disrupting the glycosylation of viral proteins, highlighting its potential as a broad-spectrum antiviral agent. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.